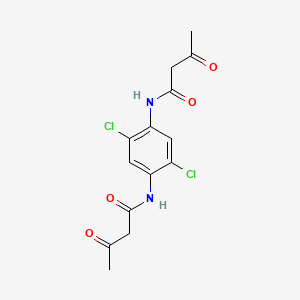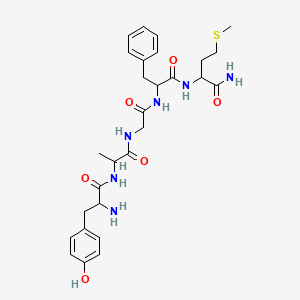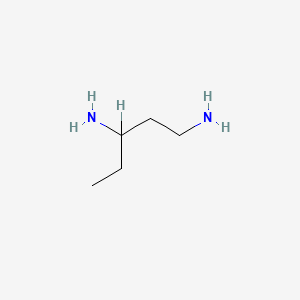
2,2,3-トリブロモブタン
概要
説明
2,2,3-Tribromobutane is an organic compound with the molecular formula C₄H₇Br₃. It is a derivative of butane, where three hydrogen atoms are replaced by bromine atoms at the 2nd and 3rd positions. This compound is known for its significant molecular weight of 294.81 g/mol and is often used in various chemical reactions and industrial applications .
科学的研究の応用
2,2,3-Tribromobutane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals .
準備方法
Synthetic Routes and Reaction Conditions
2,2,3-Tribromobutane can be synthesized through the bromination of butane. The reaction typically involves the addition of bromine (Br₂) to butane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 2,2,3-tribromobutane involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
化学反応の分析
Types of Reactions
2,2,3-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,2,3-tribromobutane can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, 2,2,3-tribromobutane can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to butane or other less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or hydrogen gas (H₂) with a palladium catalyst
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes such as 2-butene.
Reduction: Formation of butane or partially brominated butanes
作用機序
The mechanism of action of 2,2,3-tribromobutane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can undergo nucleophilic substitution, elimination, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
1,2,3-Tribromobutane: Another tribrominated butane isomer with bromine atoms at the 1st, 2nd, and 3rd positions.
2,2,4-Tribromobutane: A tribrominated butane isomer with bromine atoms at the 2nd and 4th positions.
1,1,2-Tribromobutane: A tribrominated butane isomer with bromine atoms at the 1st and 2nd positions
Uniqueness
2,2,3-Tribromobutane is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other isomers. Its selective reactivity makes it valuable in targeted synthetic applications and industrial processes .
特性
IUPAC Name |
2,2,3-tribromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNTZIECWWBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871446 | |
| Record name | Butane, 2,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62127-47-3 | |
| Record name | 2,2,3-Tribromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62127-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2,3-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062127473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2,2,3-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-tribromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research primarily focuses on the vapor phase bromination of 2-bromobutane. Why is 2,2,3-tribromobutane a significant product in this context, and how does its formation differ from the solution phase reaction?
A1: While the solution phase photobromination of 2-bromobutane yields a relatively controlled product distribution, the vapor phase reaction introduces complexities. 2,2,3-Tribromobutane, alongside other polybrominated products, becomes more prevalent in the vapor phase, particularly with increasing temperature []. This difference arises from the thermal instability of the β-bromoalkyl radical intermediate. In the vapor phase, this radical can eliminate a bromine atom, forming an alkene. This alkene then participates in further bromination reactions, leading to the observed polybrominated products like 2,2,3-tribromobutane. This competing allylic bromination pathway is less significant in the solution phase, explaining the difference in product distribution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















